![molecular formula C17H15NO6S B2374148 (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid CAS No. 327093-87-8](/img/structure/B2374148.png)
(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid
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Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It contains a carboxyvinyl group, which is a type of unsaturated carboxylic acid .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-[(E)-2-Carboxyvinyl]benzoic acid, includes a carboxyvinyl group attached to a benzene ring .Chemical Reactions Analysis
The chemical reactions of benzoic acid derivatives can vary widely depending on the specific groups attached to the benzene ring . Without specific information on the compound , it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
Similar compounds, such as 2-[(E)-2-Carboxyvinyl]benzoic acid, have properties like a density of 1.4±0.1 g/cm3, boiling point of 416.7±28.0 °C at 760 mmHg, and a molecular weight of 192.168 Da .Scientific Research Applications
Fluorescence Chemo-Sensors
Fluorescence Quenching and Enhancement: The compound acts as a fluorescence signalling unit. Researchers have explored both quenching and enhancement-based chemo-sensors using this molecule . Its π-electron-rich characteristics contribute to its stability and sensitivity.
Drug Delivery Systems
Researchers are exploring the use of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid in drug delivery systems. Its stability, biocompatibility, and tunable properties offer promise in targeted drug release .
Safety and Hazards
properties
IUPAC Name |
2-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-11-6-7-12(8-9-16(19)20)10-15(11)25(23,24)18-14-5-3-2-4-13(14)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWHUVQZKXGCIZ-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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